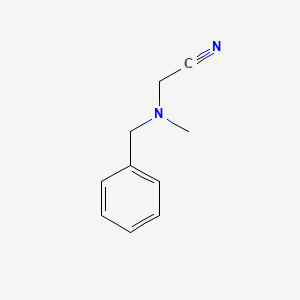

2-(N-Benzyl-N-methylamino)acetonitrile

Description

Broader Context of Nitriles in Organic Synthesis and Nitrogen-Containing Compound Formation

Nitriles, organic compounds containing a cyano (-C≡N) functional group, are cornerstones of modern organic synthesis. Their unique electronic structure, characterized by a polarized triple bond and an sp-hybridized carbon atom, allows them to participate in a wide array of chemical transformations. They are readily converted into various nitrogen-containing compounds, including primary amines, amides, carboxylic acids, and ketones, making them invaluable intermediates. sigmaaldrich.com Furthermore, the nitrile group can activate adjacent C-H bonds and participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products. lookchem.com

Significance of Substituted Aminoacetonitriles as Versatile Synthons

Within the large family of nitriles, α-aminoacetonitriles, which feature an amino group attached to the carbon adjacent to the cyano group, are of particular importance. These compounds are effectively masked forms of α-amino acids and can be considered versatile synthons, or synthetic building blocks. The classical Strecker synthesis, discovered in 1850, is a testament to their significance, providing a straightforward method to produce α-amino acids from aldehydes, ammonia, and cyanide via an α-aminonitrile intermediate. When primary or secondary amines are used in place of ammonia, N-substituted α-amino acids can be synthesized. This versatility makes substituted aminoacetonitriles powerful tools for constructing complex molecules with nitrogen-containing stereocenters.

Overview of Research Trajectories for 2-(N-Benzyl-N-methylamino)acetonitrile within Synthetic Chemistry

The compound this compound serves as a specific example of an N,N-disubstituted α-aminoacetonitrile. Research involving this and structurally similar compounds generally focuses on their utility as intermediates. The presence of the benzyl (B1604629) and methyl groups on the nitrogen atom pre-installs a substitution pattern that is useful for the synthesis of more complex tertiary amines and N-substituted glycine (B1666218) derivatives. The research trajectory for such compounds is not typically as a final target molecule but rather as a key component in multi-step synthetic sequences, valued for the chemical reactivity inherent to the α-aminonitrile moiety.

Properties

IUPAC Name |

2-[benzyl(methyl)amino]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXDIGALTYDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Pathways of 2 N Benzyl N Methylamino Acetonitrile

Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to a range of reactions, including hydrolysis, reduction, nucleophilic additions, and cyclizations.

The hydrolysis of the nitrile group in 2-(N-Benzyl-N-methylamino)acetonitrile can yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. weebly.comarkat-usa.org

Acid Hydrolysis: When heated under reflux with a dilute acid, such as hydrochloric acid, the nitrile undergoes hydrolysis to form 2-(N-benzyl-N-methylamino)acetic acid. libretexts.org

| Starting Material | Reagents | Product |

| This compound | Dilute HCl, Heat | 2-(N-Benzyl-N-methylamino)acetic acid |

Interactive Data Table: Acid Hydrolysis of this compound

Alkaline Hydrolysis: Conversely, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), initially produces the carboxylate salt, 2-(N-benzyl-N-methylamino)acetate, and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Under milder alkaline conditions, it is possible to selectively hydrolyze the nitrile to the primary amide, 2-(N-benzyl-N-methylamino)acetamide. arkat-usa.org

| Starting Material | Reagents | Intermediate Product | Final Product (after acidification) |

| This compound | 1. NaOH, Heat | Sodium 2-(N-benzyl-N-methylamino)acetate | 2-(N-Benzyl-N-methylamino)acetic acid |

| This compound | Mild base (e.g., NaOH in MeOH/Dioxane) | 2-(N-Benzyl-N-methylamino)acetamide | - |

Interactive Data Table: Alkaline Hydrolysis of this compound

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by proton transfer, leading to an intermediate that tautomerizes to the amide. Further hydrolysis of the amide, under more vigorous conditions, proceeds to the carboxylate. weebly.com

The nitrile group can be reduced to a primary amine, yielding N1-benzyl-N1-methylethane-1,2-diamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This reaction is a fundamental method for the synthesis of diamines from amino nitriles.

The electron-deficient carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of a variety of new carbon-carbon and carbon-heteroatom bonds. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones.

Furthermore, the α-carbon to the nitrile group can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles such as aldehydes, ketones, and esters, allowing for the elongation of the carbon chain.

Kinetic studies on the addition of benzylamines to various activated alkenes in acetonitrile (B52724) have provided insights into the nucleophilic character of the amino group and the mechanisms of these addition reactions. researchgate.netscispace.com

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The nitrile and amine functionalities can both participate in intramolecular or intermolecular cyclization reactions. For example, reaction with suitable bifunctional reagents can lead to the formation of nitrogen-containing heterocycles. Base-catalyzed cycloaddition reactions of compounds containing a cyano group with azides have been shown to form triazole derivatives through a Cornforth-type rearrangement. beilstein-journals.org

Reactivity at the Tertiary Amine Center

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it a nucleophilic and basic center.

As a tertiary amine, this compound readily undergoes quaternization when treated with alkyl halides. This reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide would yield N-benzyl-N,N-dimethyl-2-cyanoethan-1-aminium iodide.

Quaternization reactions involving benzyl (B1604629) halides are often carried out in polar solvents like acetonitrile or dimethylformamide (DMF). google.comgoogleapis.com The presence of water in the reaction medium has been found to significantly accelerate the rate of quaternization. googleapis.com

| Tertiary Amine | Quaternizing Agent | Solvent | Product |

| This compound | Methyl Iodide | Acetonitrile | N-benzyl-N,N-dimethyl-2-cyanoethan-1-aminium iodide |

| N,N-dimethylaniline | Benzyl Chloride | Methanol/Water | N-benzyl-N,N-dimethylanilinium chloride |

Interactive Data Table: Quaternization Reactions

Due to its basic nature, the tertiary amine can also react with acids to form ammonium salts. For instance, treatment with hydrochloric acid would produce N-benzyl-N-methyl-2-cyanoethan-1-aminium chloride.

N-Dealkylation and Transamination Reactions

The reactivity of this compound is characterized by the susceptibility of the N-benzyl and N-methyl groups to cleavage, as well as the potential for transformations of the aminonitrile functionality. These reactions are pivotal for the derivatization of the molecule, allowing for the introduction of new functional groups or the unmasking of the secondary amine.

N-Dealkylation Reactions

N-dealkylation of tertiary amines is a fundamental transformation in organic synthesis. In the case of this compound, the selective removal of either the benzyl or the methyl group is a key consideration for its synthetic utility.

Selective N-Debenzylation:

The N-benzyl group is a commonly employed protecting group for amines due to its relative stability and the variety of methods available for its cleavage. The selective removal of the benzyl group in the presence of an N-methyl group is often achievable.

One common method for N-debenzylation is catalytic hydrogenation. This method is generally effective for the cleavage of the C-N bond of a benzyl group. organic-chemistry.org

Another approach involves the use of oxidizing agents. For instance, ceric ammonium nitrate (B79036) (CAN) has been shown to effect the chemoselective debenzylation of N-benzyl tertiary amines. This method is notable for its selectivity, leaving other functional groups such as N-benzyl amides, O-benzyl ethers, and esters intact. rsc.org

A study on the selective demethylation and debenzylation of aryl ethers using magnesium iodide indicated that the removal of an O-benzyl group was easier than that of an O-methyl group. rsc.org While this study focuses on ethers, the underlying principles of bond cleavage susceptibility can sometimes be extrapolated to amines.

The following table summarizes various reagents used for N-debenzylation of benzylamines.

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| Pd/C, H₂ | Varies | General benzylamines | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Aqueous conditions | N-benzyl tertiary amines | rsc.org |

| Acetic Acid / Pd(OH)₂/C, H₂ | Elevated temperature and pressure | N-Boc, N-Benzyl protected 2-aminopyridines | nih.gov |

N-Demethylation:

While the N-benzyl group is often more labile, methods for N-demethylation have also been developed. However, achieving selective N-demethylation in the presence of an N-benzyl group can be challenging.

Transamination Reactions and Related Transformations:

True transamination, the transfer of an amino group to a keto acid, is a biochemical process. In the context of synthetic organic chemistry, analogous transformations of the α-aminonitrile group are of interest. A key transformation of α-aminonitriles is their hydrolysis to α-amino acids. This reaction proceeds in two stages: initial hydrolysis of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid. libretexts.org

The hydrolysis can be performed under acidic or basic conditions. libretexts.org For N-benzylated amino nitriles, hydrolysis can lead to the corresponding N-benzylated amino acids or amides. researchgate.net

The following table outlines the products of α-aminonitrile hydrolysis under different conditions.

| Starting Material | Conditions | Intermediate Product | Final Product |

| α-Aminonitrile | Acidic (e.g., HCl, reflux) | Amide | α-Amino acid |

| α-Aminonitrile | Basic (e.g., NaOH, reflux) | Amide | Sodium salt of α-amino acid |

Stereoselective and Enantioselective Synthetic Applications

The chiral center at the α-carbon of this compound and its derivatives makes it a valuable precursor in stereoselective and enantioselective synthesis. The existing stereocenter can direct the formation of new stereocenters, or the aminonitrile can be a substrate in enantioselective catalytic reactions.

Diastereoselective Reactions:

A significant application of α-aminonitriles is in diastereoselective aldol (B89426) reactions. A study on the aldolization of lithiated N-benzyl-N-tert-butylaminoacetonitrile with various aldehydes demonstrated the formation of anti-β-hydroxy-α-aminonitriles with high diastereoselectivity. This highlights the potential of the N-benzylaminoacetonitrile scaffold to control the stereochemical outcome of reactions at the α-position.

The following table presents the results of the diastereoselective aldolization of a related N-benzyl-N-tert-butylaminoacetonitrile.

| Aldehyde | Product Diastereomeric Ratio (anti:syn) |

| Isobutyraldehyde | >95:5 |

| Pivalaldehyde | >95:5 |

| Benzaldehyde | >95:5 |

While this study was conducted on a molecule with a tert-butyl group instead of a methyl group, the results strongly suggest that this compound could be a viable substrate for similar diastereoselective transformations.

Enantioselective Synthesis:

The development of catalytic enantioselective methods for the synthesis of α-aminonitriles has been an active area of research. These methods often involve the asymmetric Strecker reaction, where a cyanide source is added to an imine in the presence of a chiral catalyst. mdpi.comacs.org

Furthermore, α-aminonitriles themselves can be substrates in enantioselective reactions. For instance, the alkylation of deprotonated α-aminonitriles derived from chiral amines has been used for the enantioselective synthesis of α-quaternary amino acids. nih.gov

While specific examples utilizing this compound in enantioselective catalysis were not found, the general principles and methodologies are applicable. The compound could potentially be used as a racemic substrate in a kinetic resolution or as a precursor to a chiral catalyst.

The following table summarizes different approaches to the enantioselective synthesis involving α-aminonitriles.

| Reaction Type | Chiral Source | Product |

| Asymmetric Strecker Reaction | Chiral catalyst | Enantioenriched α-aminonitriles |

| Alkylation of α-aminonitriles | Chiral auxiliary | Enantioenriched α-quaternary amino acids |

| N-H Insertion Reactions | Chiral catalyst | Chiral α-amino acid derivatives |

Strategic Applications of 2 N Benzyl N Methylamino Acetonitrile As a Chemical Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Molecules

The structural core of 2-(N-Benzyl-N-methylamino)acetonitrile is integral to the synthesis of several significant pharmaceutical compounds. It functions as a key building block that can be incorporated into larger, more complex molecules through strategic synthetic routes.

The 2-(N-benzyl-N-methylamino)ethyl moiety is a critical component in the structure of Nicardipine, a dihydropyridine (B1217469) calcium channel blocker used as a cerebral and coronary vasodilator. google.com In the synthesis of Nicardipine, this structural unit is typically introduced via related intermediates rather than the acetonitrile (B52724) derivative itself. For instance, a common approach involves the Hantzsch dihydropyridine synthesis, which utilizes precursors such as 2-(N-benzyl-N-methylamino)ethyl acetoacetate (B1235776) or 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. google.comgoogle.com

One synthetic process for preparing Nicardipine hydrochloride involves reacting one mole equivalent of methyl 3-aminocrotonate with one mole equivalent of acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester and a supramolar equivalent of 3-nitrobenzaldehyde (B41214) in an organic solvent. google.com Another described method reacts high-purity methyl 2-(m-nitrobenzylidene)acetoacetate with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. google.com These syntheses underscore the importance of the N-benzyl-N-methylamino fragment for the final drug molecule, though they rely on ester derivatives to build the dihydropyridine ring. The synthesis of these ester intermediates can be challenging, with one report noting a very poor yield of 10.5% for 2-(N-benzyl-N-methylamino)-ethyl acetoacetate from the corresponding ethanol (B145695) derivative. google.comgoogleapis.com

| Reactant A | Reactant B | Reactant C | Product |

| Methyl 3-aminocrotonate | Acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester | 3-Nitrobenzaldehyde | Nicardipine google.com |

| Methyl 2-(m-nitrobenzylidene)acetoacetate | 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate | - | Nicardipine Intermediate google.com |

A closely related compound, 2-[Benzyl(methyl)amino]propanedinitrile, has been identified as a key building block for the synthesis of Riociguat, a stimulator of soluble guanylate cyclase used for treating pulmonary hypertension. derpharmachemica.comresearchgate.net This malononitrile (B47326) derivative provides an efficient and milder synthetic route to Riociguat compared to previous methods that required harsh conditions, such as high-pressure hydrogenation. derpharmachemica.com

In this synthesis, 2-[Benzyl(methyl)amino]propanedinitrile serves as a coupling partner with an amidine intermediate, 1-(2-Fluorobenzyl)-1H-pyrazolo[3.4-b]pyridine-3-carboximidamide. derpharmachemica.com The reaction is typically carried out in a solvent like n-butanol in the presence of pyridine, leading to the formation of the core pyrimidine (B1678525) structure of Riociguat. derpharmachemica.com This approach avoids the use of highly toxic reagents or metal catalysts, which is beneficial for the synthesis of an Active Pharmaceutical Ingredient (API). derpharmachemica.com

| Reactant | Coupling Partner | Conditions | Product |

| 1-(2-Fluorobenzyl)-1H-pyrazolo[3.4-b]pyridine-3-carboximidamide | 2-[Benzyl(methyl)amino]propanedinitrile | n-Butanol, Pyridine, Reflux | Riociguat Precursor derpharmachemica.com |

The utility of this compound and its derivatives extends beyond specific drug molecules to the broader construction of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry. rsc.org The syntheses of Nicardipine (a dihydropyridine) and Riociguat (a pyrazolopyridine-pyrimidine system) are prime examples of this application. google.comderpharmachemica.com

Furthermore, building blocks like 2-[Benzyl(methyl)amino]propanedinitrile can serve as convenient coupling partners with a variety of amidine compounds. derpharmachemica.com This versatility allows for the synthesis of a range of 2-substituted 4,6-diamino-5-(methyl)aminopyrimidines, demonstrating its role as a flexible precursor for diverse heterocyclic libraries. derpharmachemica.com The ability to generate such scaffolds is crucial for the discovery and development of new therapeutic agents. rsc.org

Building Block for Complex Molecular Architectures

Beyond its role as a precursor to specific heterocyclic systems, this compound can be employed in more fundamental synthetic transformations to create complex molecular architectures.

Azomethine ylides are versatile 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org These ylides are often generated in situ from various precursors, including the condensation of α-amino acids or their esters with aldehydes. acs.org

N-substituted α-amino nitriles, such as this compound, can function as precursors to azomethine ylides. The chemistry shows parallels to the use of N-substituted α-amino silanes, which are well-established azomethine ylide equivalents. researchgate.net For example, N-(trimethylsilyl)methyl amines can generate nonstabilized azomethine ylides upon treatment with a fluoride (B91410) source, which can then be trapped by dipolarophiles. researchgate.net Similarly, research has demonstrated the synthetic application of cyanoaminosilanes as azomethine ylide equivalents. acs.org The cyano group in these structures facilitates the formation of the ylide intermediate, which can then undergo cycloaddition reactions to build highly substituted pyrrolidine (B122466) rings, a common motif in complex natural products and pharmaceuticals. wikipedia.org

The α-amino nitrile scaffold is also a foundational element for synthesizing molecules containing the N,N-bis(cyanomethyl)amine moiety. A documented example involves the synthesis of N,N-Bis(cyanomethyl)nitrous amide (also known as N-Nitrosodi(cyanomethyl)amine). nih.gov This compound was prepared via the nitrosation of 2,2'-azanediyldiacetonitrile hydrochloride (iminodiacetonitrile hydrochloride) using sodium nitrite (B80452) in an aqueous solution. nih.gov

This transformation highlights a key reactivity pathway for α-amino nitriles, where the amine nitrogen can be functionalized to build more complex structures. Although the reported synthesis starts from the parent iminodiacetonitrile, it establishes a precedent for the chemical manipulation of the cyanomethylamine framework. nih.gov Such derivatives are of interest in materials science and for studying the chemical properties of nitrosamine (B1359907) compounds. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(N-Benzyl-N-methylamino)acetonitrile in solution.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, a singlet for the methylene (CH₂) protons adjacent to the nitrile group, and a singlet for the N-methyl (CH₃) protons. The ¹³C NMR spectrum complements this by showing characteristic signals for the aromatic carbons, the two distinct methylene carbons, the N-methyl carbon, and the quaternary carbon of the nitrile group (C≡N).

To unambiguously assign these signals and confirm the molecular connectivity, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. While limited in this specific molecule due to the prevalence of singlet signals, it would confirm the coupling patterns within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl, benzylic methylene, and acetonitrile (B52724) methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. For instance, it would show a correlation from the N-methyl protons to the benzylic methylene carbon and the acetonitrile methylene carbon, confirming the core structure of the N-benzyl-N-methylamino moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for conformational analysis. Spatial correlations would be expected between the N-methyl protons and the benzylic methylene protons, as well as between the benzylic protons and the ortho-protons of the phenyl ring. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.4 | ~127 - 138 | Phenyl-H to adjacent and remote Phenyl-C | Phenyl-ortho-H to Benzyl-CH₂ |

| Benzyl-CH₂ | Singlet | ~55 - 60 | Benzyl-CH₂ to Phenyl-C1, N-CH₃, CH₂CN | Benzyl-CH₂ to Phenyl-ortho-H, N-CH₃ |

| N-CH₃ | Singlet | ~40 - 45 | N-CH₃ to Benzyl-CH₂, CH₂CN | N-CH₃ to Benzyl-CH₂, CH₂CN |

| CH₂CN | Singlet | ~45 - 50 | CH₂CN to N-CH₃, Benzyl-CH₂, C≡N | CH₂CN to N-CH₃, Benzyl-CH₂ |

| C≡N | N/A | ~115 - 120 | N/A | N/A |

In solution, the molecule is not static but exists in a dynamic equilibrium of different conformations due to rotation around its single bonds (e.g., the C-N bonds). The presence of the tertiary amine can lead to hindered rotation, potentially resulting in the observation of distinct rotamers at low temperatures. scielo.brresearchgate.net Studies on similar N-acylhydrazone structures have shown that E/Z conformers can be identified and quantified using NMR. mdpi.com NOESY experiments are particularly valuable here, as the intensity of cross-peaks can be related to the through-space distance between protons, allowing for the determination of the predominant conformation in solution. scielo.br Computational modeling, such as Density Functional Theory (DFT), is often used alongside NMR data to predict the most stable conformations and their relative energies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₂N₂). nist.gov The analysis of the fragmentation pattern in the mass spectrum, typically generated by electron ionization (EI), offers further structural confirmation.

The fragmentation of this compound is expected to be dominated by cleavages at bonds alpha to the nitrogen atom, which stabilizes the resulting carbocation.

Key fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. nih.gov This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the cyanomethyl group (-CH₂CN) would result in the [M - CH₂CN]⁺ fragment, corresponding to the N-benzyl-N-methylaminium ion at m/z 120.

Loss of a Methyl Group: Fragmentation involving the loss of the N-methyl group would yield an ion at m/z 145 ([M - CH₃]⁺).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 160 | Molecular Ion | [C₁₀H₁₂N₂]⁺ | N/A |

| 145 | [M - CH₃]⁺ | [C₉H₉N₂]⁺ | Loss of methyl radical |

| 120 | [M - CH₂CN]⁺ | [C₈H₁₀N]⁺ | α-cleavage, loss of cyanomethyl radical |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of benzyl C-N bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" that is unique to the compound's structure.

Key vibrational modes for this compound include:

C≡N Stretch: The nitrile group gives rise to a very sharp and characteristic absorption in the IR spectrum, typically found in the range of 2260-2200 cm⁻¹. nist.govresearchgate.net This band is often weak in the Raman spectrum.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations corresponding to the benzene (B151609) ring are seen in the 1600-1450 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the tertiary amine are typically found in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium to Strong |

| C≡N Stretch | Nitrile | 2260 - 2200 | Medium, Sharp |

| C=C Bend | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| CH₂/CH₃ Bend | Aliphatic | 1470 - 1370 | Medium |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an exact picture of its conformation and arrangement in the solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

A successful crystallographic study of this compound would reveal the preferred three-dimensional shape of the molecule in the solid state. Key parameters such as the torsion angles around the C-N bonds would define the orientation of the benzyl and cyanomethyl groups relative to each other.

Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. Intermolecular interactions, such as weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor, or π-π stacking interactions between the phenyl rings of adjacent molecules, would be identified. nih.gov These interactions are crucial for understanding the stability of the crystalline form. Although a specific crystal structure for the title compound is not publicly available, studies on related N-benzyl derivatives show that the solid-state conformation is often governed by the optimization of these weak intermolecular forces. researchgate.netresearchgate.net

Polymorphism Studies of Related N-Methylaminoacetonitrile Derivatives

The investigation into NPAN has led to the identification and structural determination of two new crystalline modifications, in addition to a previously known polymorph whose structure was further elucidated at low temperatures. worktribe.com The existence of these polymorphs underscores the ability of N-methylaminoacetonitrile derivatives to adopt different crystal packing arrangements under varying crystallization conditions. This phenomenon is of critical importance as the polymorphic form of a substance can significantly influence its physical and chemical properties, including melting point, solubility, and bioavailability.

The detailed crystallographic analysis of the NPAN polymorphs was accomplished using single-crystal X-ray diffraction. This technique allows for the precise determination of the three-dimensional arrangement of molecules in the crystal lattice. The comparative analysis of the molecular packing in the different polymorphs of NPAN has provided valuable information on the intermolecular interactions that govern the crystallization process. worktribe.com Understanding these interactions is key to controlling the formation of specific polymorphs with desired characteristics.

The research findings on NPAN serve as a crucial reference for predicting and understanding the potential polymorphism of this compound. The structural flexibility and the presence of various functional groups in N-methylaminoacetonitrile derivatives suggest that a rich polymorphic landscape is likely to be discovered with further investigation.

Crystallographic Data for NPAN Polymorphs

The table below summarizes the key crystallographic data for the different polymorphs of N-(4-nitrophenyl)-N-methylamino-acetonitrile (NPAN) identified in the study. worktribe.com

| Parameter | Polymorph I | Polymorph II | Polymorph III |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pna2₁ | P2₁/n |

| a (Å) | 10.345(2) | 13.876(3) | 7.987(2) |

| b (Å) | 5.897(1) | 10.987(2) | 11.456(2) |

| c (Å) | 15.678(3) | 6.012(1) | 10.123(2) |

| β (°) ** | 98.76(3) | 90 | 94.56(3) |

| Volume (ų) ** | 944.9(3) | 915.8(3) | 921.1(3) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 120 | 293 | 120 |

Molecular Packing Analysis of NPAN Polymorphs

A comparative analysis of the molecular packing in the three polymorphs of NPAN reveals distinct arrangements of the molecules in the crystal lattice. These differences in packing are primarily influenced by a delicate balance of intermolecular forces, including van der Waals interactions and weak C-H···N and C-H···O hydrogen bonds. The subtle interplay of these forces dictates which polymorphic form is thermodynamically favored under specific crystallization conditions. The study of these packing motifs provides a foundational understanding for controlling the solid-state structure of related compounds. worktribe.com

Computational and Theoretical Studies on 2 N Benzyl N Methylamino Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. For a molecule such as 2-(N-Benzyl-N-methylamino)acetonitrile, these calculations can reveal detailed information about its electronic structure, stability, and potential energy surfaces.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT methods are used to determine the electronic structure of molecules, providing insights into the distribution of electrons and the nature of chemical bonds. nih.gov

A key application of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure, followed by frequency calculations to confirm it is a true energy minimum. Subsequently, analysis of the molecular orbitals would be performed. While specific published data for this exact compound is limited, a representative analysis based on similar molecules would yield the following types of results.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)). Values are illustrative.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.50 | Electron-donating capability |

| ELUMO | -0.85 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.65 | Chemical reactivity and stability |

The HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzyl (B1604629) ring and the nitrogen atom, while the LUMO is often distributed over the electron-deficient regions, including the nitrile group.

Semi-empirical methods, such as PM6 (Parameterization Method 6) and PM7, offer a computationally less expensive alternative to DFT and other ab initio methods. hi.is These methods are derived from Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. hi.isnih.govnih.gov This increased computational efficiency allows them to handle very large molecular systems and perform extensive conformational sampling. hi.is

For a flexible molecule like this compound, which has several rotatable bonds, semi-empirical methods are particularly useful for exploring its conformational landscape. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the energy barriers between them.

These methods are also employed to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in condensed phases. hi.is While they are generally less accurate than DFT for electronic properties, modern methods like PM7 have been specifically parameterized to better describe noncovalent interactions. nih.gov The PM6 and PM7 methods have been shown to produce accurate results for small and medium-sized organic molecules, making them valuable tools for initial, rapid computational screening before applying more demanding high-level theories. researchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the study of transient species like transition states and reaction intermediates that are often difficult to observe experimentally.

A transition state (TS) is a high-energy configuration along a reaction coordinate that separates reactants from products. Characterizing the geometry and energy of a transition state is crucial for understanding a reaction's kinetics, as the energy of the TS determines the activation energy.

Computational methods can locate and characterize transition states for reactions involving this compound, such as its synthesis or subsequent transformations. For instance, in a nucleophilic substitution reaction, calculations could model the approach of the nucleophile, the formation and breaking of bonds, and the departure of the leaving group. The transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Beyond identifying a single transition state, computational modeling can elucidate the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting reaction energy profile provides a quantitative description of the reaction mechanism.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation and verification when compared with experimental data. nih.gov

For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. uncw.edu

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic C≡N stretching frequency in the acetonitrile (B52724) moiety could be precisely calculated. researchgate.net

NMR Spectra: Theoretical prediction of NMR chemical shifts (¹H and ¹³C) is a common application. scielo.brjaveriana.edu.co Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the calculated shifts with the experimental spectrum can confirm the proposed molecular structure and help assign specific resonances, especially in complex molecules with multiple conformers. uncw.eduiaea.org

This correlation between predicted and experimental data provides strong evidence for the proposed structure and conformational preferences of the molecule in solution. javeriana.edu.co

Structure-Reactivity and Structure-Property Relationship Studies

Computational and theoretical studies are pivotal in elucidating the intricate relationship between the molecular structure of a compound and its inherent reactivity and physical properties. For this compound, while specific comprehensive computational studies are not extensively documented in publicly available literature, a robust understanding can be constructed by applying established principles of computational chemistry and analyzing the compound's constituent functional groups. This section explores the anticipated structure-reactivity and structure-property relationships of this compound, drawing upon theoretical frameworks and data from analogous chemical systems.

Structure-Reactivity Relationship

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the tertiary amine, the nitrile group, and the benzyl group. Theoretical calculations on related compounds, particularly α-aminonitriles, have shown that this class of compounds is generally more reactive than other types of nitriles nih.gov. The reactivity can be understood by examining the electronic and steric factors governing the molecule's behavior.

Key Reactive Sites and Electronic Effects:

Tertiary Amine Nitrogen: The nitrogen atom of the N-Benzyl-N-methylamino group possesses a lone pair of electrons, making it a primary site for nucleophilic and basic reactions. Its reactivity is modulated by the two groups attached: the electron-withdrawing cyanomethyl group (-CH₂CN) and the benzyl group (-CH₂Ph). The benzyl group is weakly electron-donating, while the cyanomethyl group's nitrile function is strongly electron-withdrawing. This electronic tug-of-war influences the electron density on the nitrogen atom, affecting its nucleophilicity.

Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is electrophilic due to the high electronegativity of the adjacent nitrogen atom. This makes it susceptible to nucleophilic attack, a characteristic reaction of nitriles that can lead to hydrolysis, reduction, or the formation of more complex heterocyclic structures. Theoretical studies on α-aminonitriles suggest that their reactivity is enhanced compared to simple nitriles nih.gov.

α-Carbon to the Nitrile Group: The methylene (B1212753) bridge carbon adjacent to the nitrile is activated. Deprotonation at this site would be facilitated by the electron-withdrawing nature of the nitrile group, potentially allowing for alkylation or condensation reactions under appropriate basic conditions.

Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The substitution pattern (ortho, meta, para) would be directed by the N-methylaminoacetonitrile substituent, which acts as an ortho-, para-director, although this effect is insulated by the methylene (-CH₂-) spacer.

Steric Hindrance:

The presence of both a benzyl and a methyl group on the nitrogen atom introduces steric hindrance around this reactive center. This bulkiness can influence the rate and feasibility of reactions involving the nitrogen lone pair. For instance, while the nitrogen is nucleophilic, its ability to attack sterically hindered electrophiles may be reduced compared to less substituted amines. Structure-activity relationship studies on various benzylamine derivatives consistently highlight the importance of steric factors in modulating biological and chemical activity nih.govnih.gov.

Computational Descriptors for Reactivity:

To quantitatively predict the reactivity of this compound, computational methods such as Density Functional Theory (DFT) would be employed. These studies can provide valuable insights through the calculation of various molecular properties and descriptors globalresearchonline.netepstem.net:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. For this molecule, such regions would be concentrated around the nitrogen of the amine and the nitrogen of the nitrile group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, expected around the hydrogen atoms and the nitrile carbon.

Fukui Functions: These descriptors are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack globalresearchonline.net.

Structure-Property Relationship

The physical and chemical properties of a molecule are a direct consequence of its structure. For this compound, properties such as solubility, boiling point, and lipophilicity are determined by the combination of its polar (amine, nitrile) and nonpolar (benzyl, methyl) components. Calculated physicochemical properties provide a quantitative basis for understanding these relationships.

Table 1: Calculated Physicochemical Properties of this compound Below is an interactive table of calculated properties for the compound.

| Property | Value | Unit | Source |

| Molecular Weight | 160.22 | g/mol | Cheméo chemeo.com |

| Normal Boiling Point (Tboil) | 569.40 | K | Cheméo chemeo.com |

| Normal Melting Point (Tfus) | 326.34 | K | Cheméo chemeo.com |

| Critical Temperature (Tc) | 789.25 | K | Cheméo chemeo.com |

| Critical Pressure (Pc) | 2847.48 | kPa | Cheméo chemeo.com |

| Critical Volume (Vc) | 0.531 | m³/kmol | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 52.65 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 20.22 | kJ/mol | Cheméo chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 389.69 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 219.21 | kJ/mol | Cheméo chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.642 | Cheméo chemeo.com | |

| Water Solubility (log10WS) | -2.04 | mol/l | Cheméo chemeo.com |

| McGowan's Characteristic Volume (McVol) | 139.360 | ml/mol | Cheméo chemeo.com |

This data is based on computational predictions.

Analysis of Structure-Property Correlations:

Boiling and Melting Points: The relatively high calculated boiling (569.40 K) and melting (326.34 K) points are indicative of significant intermolecular forces. chemeo.com These include dipole-dipole interactions arising from the polar nitrile and amine groups, as well as van der Waals forces from the sizable benzyl group.

Solubility and Lipophilicity: The octanol/water partition coefficient (logP) of 1.642 suggests that the compound is moderately lipophilic, meaning it has a greater affinity for fatty or nonpolar environments than for water. chemeo.com This is consistent with the presence of the large, nonpolar benzyl group. The negative value for the logarithm of water solubility (-2.04) further confirms its limited solubility in aqueous media. chemeo.com Structure-activity relationship studies on related benzylamines have shown that hydrophobicity, often quantified by logP, is a critical parameter influencing their biological interactions nih.gov.

Thermodynamic Properties: The calculated enthalpies of vaporization and fusion provide insight into the energy required to overcome intermolecular forces in the liquid and solid states, respectively. chemeo.com The positive Gibbs free energy and enthalpy of formation indicate that the compound is thermodynamically less stable than its constituent elements in their standard states. chemeo.com

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(N-Benzyl-N-methylamino)acetonitrile and its derivatives is ripe for integration with modern synthesis technologies. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages over traditional methods. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and pressure, improved safety profiles for handling reactive intermediates, and the potential for higher yields and purity. researchgate.netumontreal.ca

Automated synthesis platforms, when combined with flow chemistry, can enable the rapid and efficient creation of a library of derivatives based on the this compound core. researchgate.netamidetech.com Such systems allow for high-throughput screening of reaction conditions and the synthesis of a diverse set of molecules for biological or materials science applications. researchgate.net This approach significantly shortens the time required for discovery and optimization cycles. researchgate.net For instance, the benzylation or methylation steps in the synthesis could be optimized in a flow reactor to maximize efficiency and minimize waste. umontreal.ca

Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound Derivatives

| Feature | Advantage in Flow Synthesis | Relevance to Scaffold |

| Precise Control | Fine-tuning of temperature, pressure, and residence time. researchgate.net | Optimization of N-alkylation and other derivatization reactions. |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. researchgate.net | Safer handling of reagents like benzyl (B1604629) halides or cyanides. |

| Improved Yield & Purity | Efficient mixing and heat transfer lead to fewer side products. researchgate.net | Higher quality material for subsequent applications. |

| Automation & Scalability | Enables high-throughput synthesis and straightforward scaling of production. umontreal.caamidetech.com | Rapid generation of a library of derivatives for screening. |

Design and Synthesis of Advanced Materials Utilizing the this compound Scaffold

The this compound scaffold possesses chemical features that make it an attractive building block for the synthesis of advanced materials. The aromatic benzyl group can participate in π-π stacking interactions, a key feature for designing organic electronic materials, while the nitrile group can be chemically transformed into other functional groups or used for polymerization.

Future research could focus on incorporating this scaffold into polymer backbones or as pendant groups to create materials with tailored properties. For example, polymers containing this moiety might exhibit specific thermal, mechanical, or optical characteristics. The nitrile group could be hydrolyzed, reduced, or used in cycloaddition reactions to create cross-linked networks or to introduce other functionalities. The tertiary amine could act as a catalytic site or a point for quaternization to introduce charge. The exploration of this scaffold in materials science is a nascent field with significant potential for creating novel functional polymers, organic frameworks, and other advanced materials. ontosight.ai

Exploration of Bio-conjugation Strategies and Novel Chemical Biology Tools

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology. thermofisher.com The this compound scaffold, while not possessing a classical bio-orthogonal handle, can be readily modified for such applications.

Future work could involve the synthesis of derivatives that incorporate reactive groups suitable for bioconjugation. researchgate.net For example, functionalizing the benzyl ring with an alkyne, azide, or activated ester would allow for its attachment to proteins, nucleic acids, or other biomolecules using established ligation chemistries like click chemistry or amine-reactive coupling. thermofisher.com These conjugated molecules could serve as probes to study biological processes or as components of targeted therapeutic agents. The core scaffold could also be evaluated for its ability to interact with biological targets, with the bioconjugation handle providing a means for target identification and validation. nih.gov

Table 2: Potential Bioconjugation Strategies for the Scaffold

| Reactive Handle Introduced | Target Functional Group on Biomolecule | Ligation Chemistry Example | Potential Application |

| Terminal Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent labeling of proteins |

| Azide | Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Attaching to modified nucleotides |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (e.g., Lysine) | Amide Bond Formation | Immobilization on a solid support |

| Maleimide | Thiol (e.g., Cysteine) | Thioether Bond Formation nih.gov | Creating antibody-drug conjugates |

Computational Design of New Reactions and Derivatization Routes

Computational chemistry and in silico design offer powerful tools to accelerate the exploration of the chemical space around the this compound scaffold. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the molecule, guiding the development of new synthetic methodologies.

For example, computational models can help predict the outcome of reactions involving the nitrile group or the aromatic ring, allowing researchers to prioritize experiments that are most likely to succeed. Furthermore, computational tools can be used to design novel derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. beilstein-journals.org Virtual screening of computationally generated libraries of derivatives against biological targets or for specific material properties can identify promising candidates for synthesis, making the discovery process more efficient and cost-effective. This predictive power can guide chemists in exploring novel derivatization routes, such as C-H activation on the benzyl ring or novel transformations of the nitrile group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(N-Benzyl-N-methylamino)acetonitrile, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-benzyl-N-methylamine with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach. Purity optimization involves rigorous solvent selection (e.g., anhydrous acetonitrile) and post-synthesis purification via column chromatography or recrystallization. Analytical techniques like HPLC with acetonitrile-based mobile phases are critical for purity assessment .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use spectroscopic methods:

- NMR : ¹H and ¹³C NMR to confirm benzyl, methyl, and nitrile groups.

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and aromatic C-H stretches near 3000 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺.

Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is polar due to the nitrile and tertiary amine groups. Acetonitrile is a preferred solvent for dissolution and reaction media. For aqueous compatibility, acetonitrile-water mixtures (e.g., 70:30 v/v) are effective. Solubility studies at varying temperatures (25–60°C) can refine solvent ratios .

Advanced Research Questions

Q. How do computational models (e.g., QSPR, DFT) predict the reactivity and physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (DFT) using software like Gaussian or ORCA can model electron density, HOMO-LUMO gaps, and reaction pathways. QSPR models correlate structural descriptors (e.g., logP, polar surface area) with properties like solubility or toxicity. Validation against experimental data (e.g., thermoacoustical measurements) ensures model reliability .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via H₂O₂ or UV irradiation) may produce benzaldehyde, methylamine, or cyanide derivatives. Use LC-MS/MS with acetonitrile gradients to separate and identify degradation products. Isotopic labeling (e.g., deuterated acetonitrile) can track reaction pathways .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of mixing) for acetonitrile-containing systems involving this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Standardize protocols:

- Use ultra-pure acetonitrile (≥99.9%) to minimize impurities.

- Conduct calorimetric studies (e.g., isothermal titration calorimetry) at controlled temperatures.

- Compare results with published datasets (e.g., NIST Chemistry WebBook) for validation .

Q. What role does this compound play in multi-step organic syntheses, and how can its reactivity be modulated?

- Methodological Answer : The nitrile group facilitates nucleophilic additions (e.g., Strecker synthesis), while the tertiary amine can act as a base or catalyst. Reactivity modulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.